2-formyl-N-(2-methoxyethyl)hydrazinecarbothioamide
Overview
Description
2-formyl-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMH is a yellow crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2-formyl-N-(2-methoxyethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have insecticidal properties and can be used as a pesticide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-formyl-N-(2-methoxyethyl)hydrazinecarbothioamide in lab experiments is its relatively simple synthesis process. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-formyl-N-(2-methoxyethyl)hydrazinecarbothioamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the insecticidal properties of this compound and its potential use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
2-formyl-N-(2-methoxyethyl)hydrazinecarbothioamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. In agriculture, this compound has been shown to have insecticidal properties and can be used as a pesticide. In materials science, this compound has been studied for its potential applications in the development of new materials.
properties
IUPAC Name |
N-(2-methoxyethylcarbamothioylamino)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-10-3-2-6-5(11)8-7-4-9/h4H,2-3H2,1H3,(H,7,9)(H2,6,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRRWFMUHVCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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